molecular formula C23H35N3O4S B2371794 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide CAS No. 2034535-06-1

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2371794
CAS No.: 2034535-06-1
M. Wt: 449.61
InChI Key: GXBVOTCZMOWQGB-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a synthetic compound This compound features a sulfonamide group attached to a naphthalene ring, connected via an ethyl linker to a piperazine ring that carries a hydroxypropyl and tert-butoxy group

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4S/c1-23(2,3)30-18-20(27)17-26-15-13-25(14-16-26)12-11-24-31(28,29)22-10-6-8-19-7-4-5-9-21(19)22/h4-10,20,24,27H,11-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBVOTCZMOWQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps:

  • Formation of Piperazine Derivative: Starting with piperazine, a tert-butoxy and hydroxypropyl group are introduced via nucleophilic substitution reactions.

  • Introduction of Naphthalene Sulfonamide: The functionalized piperazine is reacted with a naphthalene sulfonyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using:

  • Batch Reactors: For controlled, small-scale production with specific reaction conditions optimized.

  • Flow Chemistry: Continuous flow systems can be employed for large-scale production, enhancing reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can undergo a variety of chemical reactions:

  • Oxidation: The hydroxy group might be oxidized to a carbonyl group.

  • Reduction: Functional groups like sulfonamide might be reduced under appropriate conditions.

  • Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Reagents: Halogenating agents for halogenation, nucleophiles for other substitution reactions.

Major Products Formed

  • Oxidation Products: Ketones or aldehydes from hydroxy group oxidation.

  • Reduction Products: Primary or secondary amines from sulfonamide reduction.

Scientific Research Applications

Chemistry

  • Catalysts: Potentially used as a ligand in catalysis due to its unique structure.

  • Reagents: Used in organic synthesis for developing novel compounds.

Biology and Medicine

  • Pharmacological Studies: Due to its structural complexity, it might exhibit biological activity such as enzyme inhibition or receptor binding.

  • Diagnostic Agents: Potential use in imaging or as biomarkers.

Industry

  • Materials Science: Used in the development of polymers and advanced materials.

  • Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Mechanism of Effects: The mechanism by which this compound exerts its effects largely depends on its application:

  • Pharmacological Action: It may inhibit specific enzymes or bind to receptors, altering biological pathways.

  • Catalytic Action: In catalysis, it might function by stabilizing transition states or intermediates.

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: Targets specific enzymes, leading to altered metabolic pathways.

  • Receptor Binding: Modulates signal transduction by interacting with cellular receptors.

Comparison with Similar Compounds

Uniqueness: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide stands out due to its unique combination of functional groups, which can be fine-tuned for specific applications.

List of Similar Compounds

  • N-(2-(4-hydroxyethyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Similar but lacks the tert-butoxy group.

  • N-(2-(4-(tert-butoxy)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Similar but lacks the hydroxypropyl group.

  • N-(2-(4-(3-tert-butoxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Lacks the hydroxy group.

These comparisons highlight the structural variations and their potential impact on functionality and application.

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